3,9-Dihydroxypterocarpan

描述

去甲基麦角碱是一种天然存在的化合物,存在于大戟属植物的叶片中这种化合物因其抗菌特性而引起关注,尤其是它对革兰氏阳性菌如金黄色葡萄球菌和链球菌的有效性 .

准备方法

合成路线和反应条件

去甲基麦角碱可以通过脱甲基化过程从麦角碱合成。麦角碱是一种 3-羟基-9-甲氧基蝶呤类化合物,经脱甲基化反应生成去甲基麦角碱。该过程可以通过使用特定真菌(例如炭疽菌)来促进,这些真菌将麦角碱转化为去甲基麦角碱 .

工业生产方法

去甲基麦角碱的工业生产尚未广泛报道。该过程可能涉及培养能够将麦角碱转化为去甲基麦角碱的真菌,然后提取和纯化该化合物。

化学反应分析

反应类型

去甲基麦角碱会发生各种化学反应,包括:

氧化: 这种反应会导致醌或其他氧化衍生物的形成。

还原: 还原反应可以将去甲基麦角碱转化为相应的醇或其他还原形式。

取代: 取代反应可以在羟基上发生,导致醚或酯的形成。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 可以使用硼氢化钠或氢化铝锂等还原剂。

取代: 卤代烷或酰氯等试剂可以促进取代反应。

主要产品

这些反应形成的主要产物包括去甲基麦角碱的各种氧化、还原或取代衍生物,具体取决于所使用的特定反应条件和试剂。

科学研究应用

Phytoalexin Biosynthesis

3,9-Dihydroxypterocarpan serves as an intermediate in the biosynthesis of phytoalexins, particularly glyceollin in soybeans. Phytoalexins are antimicrobial compounds produced by plants in response to stress factors such as pathogen attacks. The biosynthetic pathway involves several enzymatic reactions where this compound is synthesized from phenylalanine through the phenylpropanoid pathway .

Table 1: Key Steps in Phytoalexin Biosynthesis

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | Isoflavone synthase | Phenylalanine | 2'-Hydroxyisoflavone |

| 2 | Pterocarpan synthase | 2'-Hydroxyisoflavone | This compound |

| 3 | Glyceollin synthase | This compound | Glyceollin |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy is attributed to its structural characteristics, which allow it to interact with microbial enzymes and disrupt cellular functions . Studies have demonstrated that derivatives of pterocarpans possess potent antipathogenic activity, suggesting potential applications in developing natural antimicrobial agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial effects of this compound against Phytophthora sojae, a major pathogen affecting soybean crops. Results showed that the compound inhibited fungal growth effectively, supporting its use as a natural pesticide in agricultural practices .

Pharmaceutical Applications

The unique structure of this compound positions it as a candidate for pharmaceutical development. Its biological activities suggest potential roles in treating various diseases, including cancer and infections caused by resistant strains of bacteria.

Table 2: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anticancer Activity | Inhibits tumor growth and induces apoptosis in cancer cells. |

| Antimicrobial Agents | Effective against bacterial and fungal infections. |

| Anti-inflammatory Effects | Reduces inflammation in various models. |

Agricultural Applications

Given its role as a phytoalexin, this compound may enhance plant resistance to diseases. Its application in crop management could lead to more sustainable agricultural practices by reducing reliance on synthetic pesticides.

Case Study: Crop Resistance Enhancement

In a controlled study, soybeans treated with elicitors that promote the synthesis of phytoalexins showed increased levels of this compound and enhanced resistance to Phytophthora sojae. This suggests that manipulating the biosynthetic pathway could improve crop resilience .

Chemical Synthesis and Derivatives

The synthesis of this compound can be achieved through both biochemical pathways and chemical methods. Recent advancements have led to efficient synthetic routes that produce this compound with high yield and purity.

Table 3: Synthesis Methods

作用机制

去甲基麦角碱的抗菌活性主要归因于其破坏细菌细胞膜的能力。这种破坏会导致细胞内容物的泄漏,最终导致细菌细胞死亡。该过程涉及的具体分子靶标和途径仍在研究中,但据信羟基在其抗菌活性中起着至关重要的作用 .

相似化合物的比较

类似化合物

马蹄莲: 另一种具有类似抗菌特性的蝶呤类化合物。

同蝶呤类化合物: 蝶呤类化合物的二甲氧基衍生物。

独特性

去甲基麦角碱的独特性在于其特定的羟基化模式,这有助于其独特的抗菌特性。与它的前体麦角碱不同,去甲基麦角碱缺乏甲氧基,这可能会影响其与细菌细胞膜的相互作用及其整体抗菌功效 .

生物活性

3,9-Dihydroxypterocarpan is a natural compound belonging to the pterocarpan class of phytoalexins, primarily derived from various plant species such as Erythrina fusca and Amorpha fruticosa. This compound has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment, antioxidant properties, and effects on metabolic pathways. The following sections will delve into the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

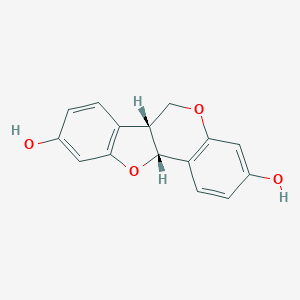

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 256.25 g/mol. Its structure features two hydroxyl groups located at the 3 and 9 positions of the pterocarpan skeleton, contributing to its biological reactivity and interaction with various biological targets.

Anticancer Activity

Research has highlighted the potential anticancer properties of this compound. Notably, it exhibits selective cytotoxicity against various cancer cell lines. A study indicated that this compound can inhibit the proliferation of mammary carcinoma cells through mechanisms involving apoptosis and cell cycle arrest. The compound's effectiveness in targeting estrogen receptor-positive cancers has also been noted, suggesting its role as a selective estrogen receptor modulator (SERM) .

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. In vitro assays have shown that it can scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is crucial for its potential use in preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is particularly relevant in the context of chronic inflammatory diseases where inflammation plays a central role in disease progression .

Enzyme Inhibition

Studies have reported that this compound inhibits key enzymes involved in metabolic processes. For instance, it has been shown to inhibit acetylcholinesterase activity, which is significant for neuroprotective applications . Additionally, its ability to modulate glucose reabsorption in renal cells suggests potential implications for diabetes management .

Data Table: Biological Activities of this compound

Study on Cancer Cell Lines

A pivotal study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways leading to apoptosis. This study provides a foundation for further exploration into its use as an adjunct therapy in cancer treatment.

Research on Antioxidant Activity

A comparative analysis of several pterocarpans found that this compound exhibited superior antioxidant capacity compared to other similar compounds. This was measured using DPPH and ABTS assays, confirming its potential as a natural antioxidant agent suitable for food preservation and health supplements.

属性

IUPAC Name |

(6aR,11aR)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O4/c16-8-2-4-11-13(5-8)18-7-12-10-3-1-9(17)6-14(10)19-15(11)12/h1-6,12,15-17H,7H2/t12-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMIEGVTNZNSLD-WFASDCNBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=C(O1)C=C(C=C3)O)OC4=C2C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80210024 | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61135-91-9 | |

| Record name | (6aR,11aR)-6a,11a-Dihydro-6H-benzofuro[3,2-c][1]benzopyran-3,9-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61135-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061135919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydroxypterocarpan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。